N-(1H-benzimidazol-5-yl)-2-(1H-tetrazol-1-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-6-yl)-2-(1H-tetraazol-1-yl)acetamide is a synthetic organic compound that features both benzimidazole and tetrazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-2-(1H-tetraazol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Formation of Tetrazole: Tetrazole can be synthesized by the reaction of an azide with a nitrile.
Coupling Reaction: The benzimidazole and tetrazole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could potentially occur at the tetrazole ring.
Substitution: Both the benzimidazole and tetrazole rings can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could lead to partially or fully reduced tetrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole and tetrazole-containing compounds.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds containing benzimidazole and tetrazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.
Tetrazole Derivatives: Such as losartan, an angiotensin II receptor antagonist used to treat high blood pressure.
Uniqueness
N-(1H-benzimidazol-6-yl)-2-(1H-tetraazol-1-yl)acetamide is unique in that it combines both benzimidazole and tetrazole moieties, potentially offering a combination of the biological activities associated with each functional group.
Properties
Molecular Formula |
C10H9N7O |
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Molecular Weight |
243.23 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(tetrazol-1-yl)acetamide |
InChI |
InChI=1S/C10H9N7O/c18-10(4-17-6-13-15-16-17)14-7-1-2-8-9(3-7)12-5-11-8/h1-3,5-6H,4H2,(H,11,12)(H,14,18) |
InChI Key |
ZTURKWJIIKQODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CN3C=NN=N3)NC=N2 |
Origin of Product |
United States |
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